Cas no 50396-46-8 (5-Bromo-2-hydroxycinnamic acid)

5-Bromo-2-hydroxycinnamic acid 化学的及び物理的性質
名前と識別子
-
- 5-bromo-2-hydroxycinnamic acid
- 3-(5-bromo-2-hydroxyphenyl)prop-2-enoic acid
- 3-(5-Bromo-2-hydroxyphenyl)acrylic acid
- (E)-3-(2-Hydroxy-5-bromophenyl)acrylic acid
- (2E)-3-(5-BROMO-2-HYDROXYPHENYL)PROP-2-ENOIC ACID
- 5-Bromo-2-hydroxycinnamic acid
-
- インチ: 1S/C9H7BrO3/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5,11H,(H,12,13)/b4-1+
- InChIKey: UMKKBQOEMLWVAQ-DAFODLJHSA-N
- ほほえんだ: BrC1C=CC(=C(/C=C/C(=O)O)C=1)O
計算された属性
- せいみつぶんしりょう: 241.958
- どういたいしつりょう: 241.958
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 1
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 57.5
じっけんとくせい
- PSA: 57.53000
- LogP: 2.25250
5-Bromo-2-hydroxycinnamic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015015950-1g |
5-Bromo-2-hydroxycinnamic acid |
50396-46-8 | 97% | 1g |
$1549.60 | 2023-09-01 | |
Alichem | A015015950-250mg |
5-Bromo-2-hydroxycinnamic acid |
50396-46-8 | 97% | 250mg |
$494.40 | 2023-09-01 | |
Alichem | A015015950-500mg |
5-Bromo-2-hydroxycinnamic acid |
50396-46-8 | 97% | 500mg |
$823.15 | 2023-09-01 |
5-Bromo-2-hydroxycinnamic acid 関連文献
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
関連分類
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Hydroxycinnamic acids
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Hydroxycinnamic acids and derivatives Hydroxycinnamic acids
5-Bromo-2-hydroxycinnamic acidに関する追加情報
5-Bromo-2-hydroxycinnamic acid (CAS No. 50396-46-8)
5-Bromo-2-hydroxycinnamic acid, also known by its CAS number 50396-46-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of cinnamic acids, which are aromatic compounds with a hydroxyl group and a carboxylic acid group attached to the benzene ring. The presence of a bromine atom at the 5-position further distinguishes this compound from its analogs, making it a unique subject for research and application.
The structure of 5-Bromo-2-hydroxycinnamic acid consists of a benzene ring with substituents at positions 2, 3, and 5. The hydroxyl group (-OH) is located at position 2, while the carboxylic acid group (-COOH) is at position 3. The bromine atom is positioned at position 5, contributing to the compound's distinct chemical properties. This arrangement makes the molecule highly reactive under certain conditions, which has been exploited in various synthetic pathways and biological studies.
Recent studies have highlighted the potential of 5-Bromo-2-hydroxycinnamic acid in drug discovery. Researchers have investigated its ability to inhibit specific enzymes involved in inflammatory processes, suggesting its potential as an anti-inflammatory agent. Additionally, this compound has shown promise in antioxidant studies, where it demonstrated significant free radical scavenging activity. These findings underscore its potential applications in the development of therapeutic agents targeting oxidative stress-related diseases.
In terms of synthesis, 5-Bromo-2-hydroxycinnamic acid can be prepared through several methods, including direct bromination of cinnamic acid derivatives or via substitution reactions involving bromine-containing reagents. The choice of synthesis route depends on the desired yield, purity, and scalability of the process. Recent advancements in catalytic methods have improved the efficiency of these reactions, making large-scale production more feasible.
The physical properties of 5-Bromo-2-hydroxycinnamic acid include a melting point of approximately 180°C and a molecular weight of 244.01 g/mol. Its solubility in water is moderate, while it exhibits higher solubility in organic solvents such as ethanol and methanol. These properties make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
In conclusion, 5-Bromo-2-hydroxycinnamic acid, with its CAS number 50396-46-8, is a versatile compound with promising applications in pharmaceuticals and materials science. Its unique chemical structure and reactivity continue to attract researchers seeking innovative solutions in drug development and beyond.
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